molecular formula C19H22N2O5S B2589254 2-(4-(N-(isochroman-3-ylmethyl)-N-methylsulfamoyl)phenoxy)acetamide CAS No. 2034395-71-4

2-(4-(N-(isochroman-3-ylmethyl)-N-methylsulfamoyl)phenoxy)acetamide

Cat. No.: B2589254
CAS No.: 2034395-71-4
M. Wt: 390.45
InChI Key: NKEZUVRKDCCVIC-UHFFFAOYSA-N
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Description

2-(4-(N-(isochroman-3-ylmethyl)-N-methylsulfamoyl)phenoxy)acetamide is a chemical compound known for its potential applications in various scientific fields. This compound features a complex structure that includes an isochroman ring, a sulfamoyl group, and a phenoxyacetamide moiety. Its unique structure makes it a subject of interest in chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(N-(isochroman-3-ylmethyl)-N-methylsulfamoyl)phenoxy)acetamide typically involves multiple steps, starting with the preparation of the isochroman-3-ylmethylamine intermediate. This intermediate is then reacted with 4-chlorophenoxyacetic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-(N-(isochroman-3-ylmethyl)-N-methylsulfamoyl)phenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy or sulfamoyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-(N-(isochroman-3-ylmethyl)-N-methylsulfamoyl)phenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(N-(isochroman-3-ylmethyl)-N-methylsulfamoyl)phenoxy)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(isochroman-3-ylmethyl)-2-phenoxyacetamide
  • N-(isochroman-3-ylmethyl)-2-(4-methoxyphenyl)acetamide
  • N-(isochroman-3-ylmethyl)-2-(3-methoxyphenyl)-N-methylacetamide

Uniqueness

2-(4-(N-(isochroman-3-ylmethyl)-N-methylsulfamoyl)phenoxy)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-[4-[3,4-dihydro-1H-isochromen-3-ylmethyl(methyl)sulfamoyl]phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-21(11-17-10-14-4-2-3-5-15(14)12-25-17)27(23,24)18-8-6-16(7-9-18)26-13-19(20)22/h2-9,17H,10-13H2,1H3,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEZUVRKDCCVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC2=CC=CC=C2CO1)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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